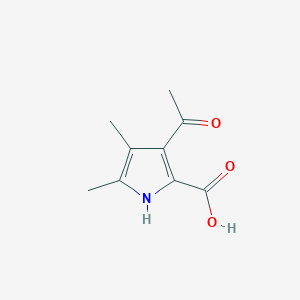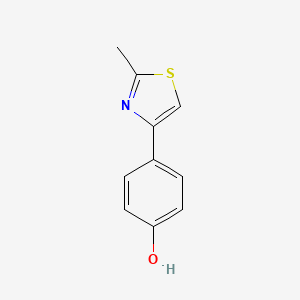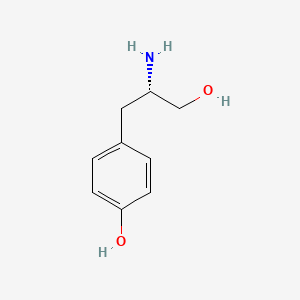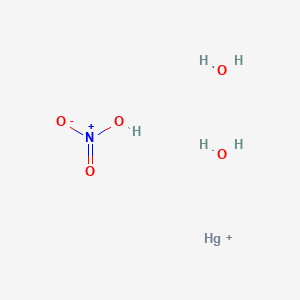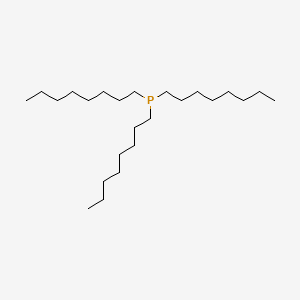
トリオクチルホスフィン
概要
説明
Trioctylphosphine is an organophosphorus compound with the chemical formula P(C₈H₁₇)₃ . It is a colorless liquid that is often encountered as a syrup. This compound is known for its use in various chemical reactions and industrial applications, particularly in the synthesis of metal nanoparticles and as a ligand in coordination chemistry .
科学的研究の応用
Trioctylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in the synthesis of metal nanoparticles.
Biology: It is employed in the preparation of biocompatible nanomaterials for drug delivery and imaging.
Industry: It is used in the production of semiconductors and as a solvent in various industrial processes.
作用機序
Target of Action
Trioctylphosphine is an organophosphorus compound . It primarily targets elemental selenium and oxygen . It also interacts with metal nanocrystals, bulk powders, foils, wires, and thin films .
Mode of Action
Trioctylphosphine reacts with oxygen to form trioctylphosphine oxide . This reaction is why it is usually handled with air-free techniques . Additionally, Trioctylphosphine reacts with elemental selenium to give trioctylphosphine selenide , which is a reagent for the preparation of cadmium selenide and related semiconductors .
Biochemical Pathways
The primary biochemical pathway involves the conversion of metal nanocrystals, bulk powders, foils, wires, and thin films to metal phosphides . It also acts as a solvent and stabilizer for synthesizing cadmium sulfide nanorods from cadmium acetate and sulfur .
Pharmacokinetics
Its physical properties such as its density (0831 g/mL) and boiling point (284 to 291 °C at 50 mmHg) suggest that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of Trioctylphosphine’s action is the formation of trioctylphosphine oxide when it reacts with oxygen . When it reacts with elemental selenium, it forms trioctylphosphine selenide . These reactions are crucial for the preparation of cadmium selenide and related semiconductors .
Action Environment
The action of Trioctylphosphine is influenced by environmental factors such as the presence of oxygen and selenium . It is usually handled with air-free techniques to prevent its reaction with oxygen . The reaction conditions, such as low precursor concentration and high reaction temperature (260 °C), are favorable for the formation of uniform CdS nanorods .
生化学分析
Biochemical Properties
Trioctylphosphine plays a significant role in biochemical reactions, particularly in the synthesis of metal nanoparticles. It acts as a phosphorus source and stabilizer, facilitating the conversion of metal nanocrystals, bulk powders, foils, and thin films to metal phosphides . In biochemical contexts, trioctylphosphine interacts with various enzymes and proteins, including those involved in the synthesis and stabilization of nanoparticles. For example, it can react with elemental selenium to form trioctylphosphine selenide, which is a key reagent in the preparation of cadmium selenide and related semiconductors .
Cellular Effects
Trioctylphosphine has been shown to influence various cellular processes. In cell imaging applications, trioctylphosphine-capped quantum dots exhibit lower cytotoxicity compared to other capping agents, making them suitable for biological applications . The compound can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cellular membranes and intracellular proteins. Its role in stabilizing nanoparticles also contributes to its effects on cellular functions.
Molecular Mechanism
At the molecular level, trioctylphosphine exerts its effects through binding interactions with biomolecules. It can form complexes with metal ions, facilitating the synthesis of metal nanoparticles . The compound’s high polarity, resulting from the dipolar phosphorus-oxygen bond, allows it to bind to metal ions and stabilize them in solution . This binding interaction is crucial for the formation and stabilization of nanoparticles, which can then be used in various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trioctylphosphine can change over time. The compound is known to be stable under air-free conditions but can react with oxygen to form trioctylphosphine oxide . This oxidation process can affect the stability and efficacy of trioctylphosphine in biochemical reactions. Long-term studies have shown that trioctylphosphine-capped quantum dots maintain their photoluminescence properties even after extended incubation with cells, indicating good stability for biological applications .
Dosage Effects in Animal Models
The effects of trioctylphosphine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and exhibits minimal toxicity. At high doses, trioctylphosphine can cause adverse effects, including cytotoxicity and disruption of cellular functions . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced toxic effects.
Metabolic Pathways
Trioctylphosphine is involved in various metabolic pathways, particularly those related to the synthesis of metal nanoparticles. It interacts with enzymes and cofactors that facilitate the conversion of metal precursors to nanoparticles . The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing the overall efficiency of nanoparticle synthesis.
Transport and Distribution
Within cells and tissues, trioctylphosphine is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to integrate into cellular membranes, where it can interact with membrane proteins and lipids . This distribution pattern affects the localization and accumulation of trioctylphosphine within cells, influencing its biochemical activity.
Subcellular Localization
Trioctylphosphine’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular functions . Post-translational modifications and targeting signals may also play a role in directing trioctylphosphine to specific subcellular locations.
準備方法
Synthetic Routes and Reaction Conditions
Trioctylphosphine can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with octylmagnesium bromide or octyllithium. The reaction typically proceeds as follows:
PCl3+3C8H17MgBr→P(C8H17)3+3MgBrCl
This reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
In industrial settings, trioctylphosphine is produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Trioctylphosphine undergoes various types of chemical reactions, including:
-
Oxidation: : Trioctylphosphine reacts with oxygen to form trioctylphosphine oxide.
P(C8H17)3+O2→OP(C8H17)3
-
Substitution: : It can react with halogens or halogenated compounds to form phosphonium salts.
P(C8H17)3+RX→[RP(C8H17)3]+X−
Common Reagents and Conditions
Common reagents used in reactions with trioctylphosphine include oxygen, halogens, and various metal salts. These reactions are often carried out under inert atmospheres to prevent unwanted oxidation .
Major Products
The major products formed from these reactions include trioctylphosphine oxide, phosphonium salts, and various metal phosphides when reacting with metal salts .
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with phenyl groups instead of octyl groups.
Trioctylphosphine oxide: The oxidized form of trioctylphosphine, used as a stabilizing agent and in solvent extraction.
Tributylphosphine: Similar in structure but with butyl groups, used in different catalytic applications.
Uniqueness
Trioctylphosphine is unique due to its long alkyl chains, which confer high solubility in nonpolar solvents and make it particularly useful in the synthesis of hydrophobic nanoparticles. Its ability to stabilize metal nanoparticles and act as a ligand in various chemical reactions sets it apart from other phosphines .
特性
IUPAC Name |
trioctylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAYIKUYWXQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063582 | |
| Record name | Phosphine, trioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor like garlic; [Alfa Aesar MSDS] | |
| Record name | Phosphine, trioctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trioctylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18394 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4731-53-7 | |
| Record name | Trioctylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4731-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trioctylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIOCTYLPHOSPHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, trioctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, trioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trioctylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIOCTYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE0Y037UCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trioctylphosphine interact with cadmium selenide (CdSe) quantum dots?
A1: [, , , , , , , ] Trioctylphosphine interacts with CdSe quantum dots primarily through its phosphorus atom, which coordinates to selenium atoms on the quantum dot surface. This interaction leads to the formation of trioctylphosphine selenide (TOPSe) species on the surface. Trioctylphosphine oxide (TOPO), often present alongside TOP, coordinates to cadmium atoms on the surface. These interactions influence the surface passivation, photoluminescence efficiency, and stability of the quantum dots.
Q2: What is the role of trioctylphosphine in the synthesis of metal phosphide nanocrystals?
A2: [] Trioctylphosphine serves as both a phosphorus source and a stabilizing ligand in the synthesis of metal phosphide nanocrystals. At elevated temperatures, it decomposes to provide phosphorus, which reacts with metal precursors to form the desired metal phosphide phase. The remaining trioctylphosphine molecules then coordinate to the surface of the forming nanocrystals, providing steric stabilization and preventing aggregation.
Q3: What is the molecular formula and weight of trioctylphosphine?
A3: The molecular formula of trioctylphosphine is C24H51P. Its molecular weight is 366.65 g/mol.
Q4: Are there any spectroscopic techniques used to characterize trioctylphosphine?
A4: [, , ] Yes, 31P nuclear magnetic resonance (NMR) spectroscopy is commonly employed to characterize trioctylphosphine and its interactions with other compounds. The chemical shift of the phosphorus atom in 31P NMR provides information about the chemical environment and bonding of trioctylphosphine.
Q5: How does trioctylphosphine behave in high-boiling solvents?
A5: [, ] Trioctylphosphine is often used in conjunction with high-boiling solvents like trioctylphosphine oxide and oleylamine during nanoparticle synthesis. Its role can be influenced by the specific solvent used. For example, in the synthesis of nickel phosphide, the use of trioctylphosphine oxide as a coordinating solvent led to teardrop-shaped particles, while oleylamine resulted in less uniform shapes. []
Q6: Have computational methods been used to study trioctylphosphine?
A8: [] Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been employed to investigate the interactions of trioctylphosphine with materials like cadmium sulfide (CdS) nanoparticles. [] These calculations help elucidate how trioctylphosphine influences the surface energy and ultimately the preferred crystal structure of the nanoparticles.
Q7: How do structural modifications of trioctylphosphine affect its properties?
A7: While the provided research focuses primarily on trioctylphosphine, it highlights the importance of the phosphine group for its interactions. Structural modifications, particularly alterations to the alkyl chains, could influence its steric hindrance and thus its ability to coordinate to surfaces and stabilize nanocrystals. Further research would be needed to explore specific structure-activity relationships.
Q8: Is trioctylphosphine stable under ambient conditions?
A8: Trioctylphosphine is generally stable under ambient conditions, but it can be prone to oxidation over time. Storage under inert gas is often recommended to maintain its purity.
Q9: Are there specific safety and environmental considerations when working with trioctylphosphine?
A9: While not extensively covered in the provided research, trioctylphosphine, like many organophosphorus compounds, requires careful handling. It's essential to consult safety data sheets and adhere to recommended laboratory practices. Research into its environmental impact and degradation pathways would be beneficial for responsible waste management and potential substitutes.
Q10: How are thin films of quantum dots containing trioctylphosphine characterized?
A12: [] Thin films of quantum dots prepared with trioctylphosphine are characterized using various techniques, including:
Q11: What techniques are used to study the interaction of trioctylphosphine with metal ions in solution?
A13: [] Spectrometric methods, particularly UV-Vis spectroscopy, are employed to study the interaction of trioctylphosphine with metal ions in solution. Changes in the absorption spectra provide information about complex formation, stoichiometry, and the nature of the interaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
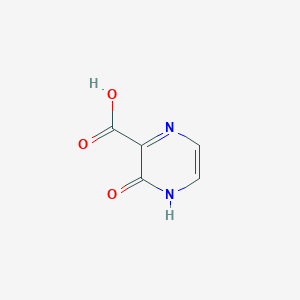
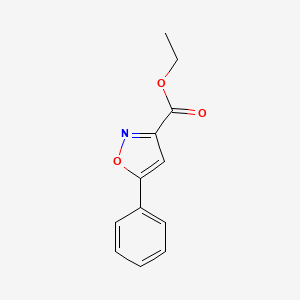

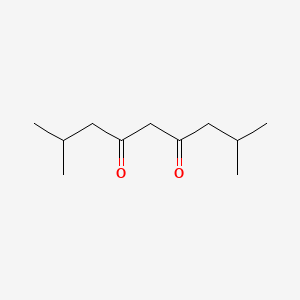
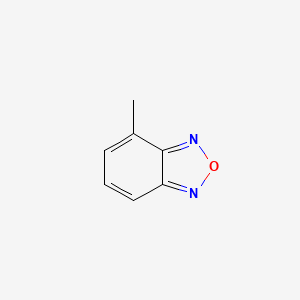

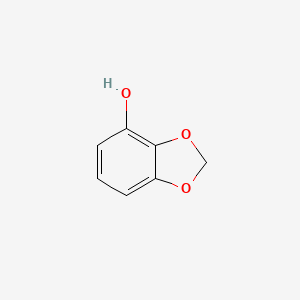
![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)
